molecular formula C15H17FN4OS B11487006 1-(2-fluorophenyl)-6-propyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-(2-fluorophenyl)-6-propyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11487006
M. Wt: 320.4 g/mol
InChI Key: VWIKISKIHIEPQJ-UHFFFAOYSA-N
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Description

1-(2-FLUOROPHENYL)-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the class of diazinopyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a propyl chain, and a sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-FLUOROPHENYL)-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the diazinopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazinopyrimidine ring system.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated aromatic compound as the starting material.

    Addition of the propyl chain: The propyl chain is typically added through an alkylation reaction, using a suitable alkylating agent.

    Incorporation of the sulfanylidene moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-FLUOROPHENYL)-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene moiety to a thiol or thioether group.

    Cyclization: The diazinopyrimidine core can undergo cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

    Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1-(2-FLUOROPHENYL)-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the sulfanylidene moiety plays a crucial role in modulating its reactivity and stability. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-FLUOROPHENYL)-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE stands out due to its unique combination of a fluorophenyl group, a propyl chain, and a sulfanylidene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H17FN4OS

Molecular Weight

320.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C15H17FN4OS/c1-2-7-19-8-10-13(17-9-19)20(15(22)18-14(10)21)12-6-4-3-5-11(12)16/h3-6,17H,2,7-9H2,1H3,(H,18,21,22)

InChI Key

VWIKISKIHIEPQJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C(NC1)N(C(=S)NC2=O)C3=CC=CC=C3F

Origin of Product

United States

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